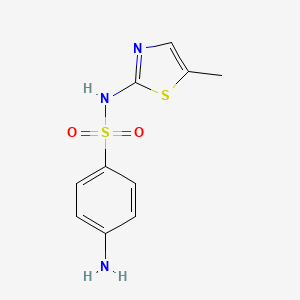

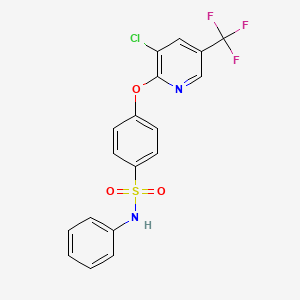

![molecular formula C21H14FNS B3018550 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-92-2](/img/structure/B3018550.png)

2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline is a useful research compound. Its molecular formula is C21H14FNS and its molecular weight is 331.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline and its derivatives have been the focus of numerous studies due to their chemical properties and potential applications in various fields of research. A novel method for sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones utilizing aryl- or alkylsulfonyl chloride as a sulfur source has been developed. This process facilitates the direct formation of C–S bonds, showcasing its value in pharmaceutical industries for the synthesis of sulfanyl derivatives in moderate to good yields (Guo & Wei, 2017).

Additionally, research into 2-phenylquinolin-4-ones (2-PQs) has led to the discovery of potent anticancer drug candidates, with specific derivatives showing significant inhibitory activity against various tumor cell lines. Preliminary studies suggest these compounds affect the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), indicating their potential in cancer therapy (Chou et al., 2010).

Applications in Material Science and Sensing

The direct sulfanylation of 4-hydroxycoumarins and 4-hydroxyquinolinones with arylsulfonylhydrazides has been achieved through a copper(I) bromide-dimethyl sulfide-catalyzed mechanism. This method not only produces sulfanyl derivatives efficiently but has also facilitated the development of a highly selective fluorescence sensing mechanism for cadmium(II) ions in water, highlighting its utility in environmental monitoring and material science (Paul et al., 2016).

Pharmaceutical Research and Drug Development

The exploration of 2-phenylquinolin-4-one derivatives has led to advancements in antimicrobial and antitumor agents. Novel synthetic pathways have yielded compounds with promising activities against a range of pathogenic microbes, with certain derivatives showing potent activity and low toxicity, indicating their potential as new antimicrobial agents (Ghosh et al., 2015).

Antituberculosis and Cytotoxicity Studies

The synthesis of 3-heteroarylthioquinoline derivatives has been investigated for their in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating significant activity. These studies not only contribute to the development of new antituberculosis drugs but also highlight the importance of structural modifications in enhancing drug efficacy and selectivity (Chitra et al., 2011).

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-3-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRVQPXZFJFEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

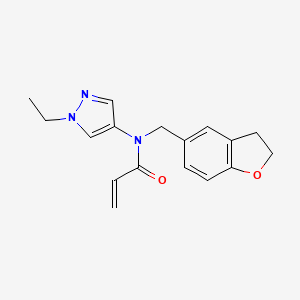

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

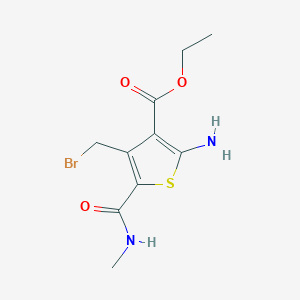

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)

![6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3018480.png)

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)

![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)

![1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B3018487.png)

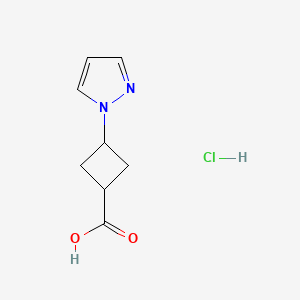

![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)